molecular formula C63H119NO B12560298 N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide CAS No. 192516-29-3

N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide

Cat. No.: B12560298
CAS No.: 192516-29-3
M. Wt: 906.6 g/mol
InChI Key: SHIWLYRAHFTXGW-HLJQALLESA-N
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Description

N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is a complex organic compound derived from cholestane It is characterized by its unique structure, which includes a cholestane backbone linked to a long-chain amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide typically involves the reaction of cholestane derivatives with long-chain fatty amides. The process begins with the preparation of cholestane derivatives, which are then reacted with octadecyloctadecanamide under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, resulting in reduced derivatives.

    Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Scientific Research Applications

N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential role in biological processes and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialized materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5alpha-Cholestan-3-one: A related compound with a similar cholestane backbone but different functional groups.

    5alpha-Cholestan-3beta-ol: Another similar compound with a hydroxyl group instead of an amide group.

Uniqueness

N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide is unique due to its specific structure, which combines a cholestane backbone with a long-chain amide

Properties

CAS No.

192516-29-3

Molecular Formula

C63H119NO

Molecular Weight

906.6 g/mol

IUPAC Name

N-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-octadecyloctadecanamide

InChI

InChI=1S/C63H119NO/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-51-64(61(65)42-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-47-49-62(6)55(52-56)43-44-57-59-46-45-58(54(5)41-39-40-53(3)4)63(59,7)50-48-60(57)62/h53-60H,8-52H2,1-7H3/t54-,55+,56?,57+,58-,59+,60+,62+,63-/m1/s1

InChI Key

SHIWLYRAHFTXGW-HLJQALLESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN(C1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)C(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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